An In-depth Technical Guide to 4-(Cyclohexylmethoxy)pyridin-3-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(Cyclohexylmethoxy)pyridin-3-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(cyclohexylmethoxy)pyridin-3-amine, a pyridine derivative with significant potential in medicinal chemistry and drug development. Due to the limited availability of public domain data on this specific molecule, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to present a predictive yet scientifically grounded guide. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential as a scaffold in the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel 3-aminopyridine derivatives.
Introduction: The Significance of the 3-Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and biologically active compounds. The introduction of an amino group, particularly at the 3-position, imparts unique electronic and structural features that are often exploited in drug design. 3-Aminopyridine derivatives are known to act as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit intrinsic biological activity. They can serve as key building blocks for compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders[1][2]. The specific substitution pattern of an alkoxy group at the 4-position, adjacent to the amino group, can further modulate the molecule's properties, influencing its basicity, lipophilicity, and metabolic stability. This guide focuses on the cyclohexylmethoxy variant, a substitution that introduces a bulky, lipophilic moiety with potential for specific interactions within biological targets.
Molecular Structure and Chemical Identity
The chemical structure of 4-(cyclohexylmethoxy)pyridin-3-amine is defined by a pyridine ring substituted with an amino group at the 3-position and a cyclohexylmethoxy group at the 4-position.
Diagram 1: Chemical Structure of 4-(Cyclohexylmethoxy)pyridin-3-amine
Caption: 2D structure of 4-(Cyclohexylmethoxy)pyridin-3-amine.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | 4-(Cyclohexylmethoxy)pyridin-3-amine | LexiChem |
| CAS Number | Not available | - |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.28 g/mol | Calculated |
| Predicted XLogP3 | 2.5 | Prediction based on similar structures |
| Predicted Hydrogen Bond Donors | 1 | Calculated |
| Predicted Hydrogen Bond Acceptors | 3 | Calculated |
| Predicted Rotatable Bond Count | 3 | Calculated |
Proposed Synthesis Pathway
As 4-(cyclohexylmethoxy)pyridin-3-amine is not readily commercially available, a robust synthetic route is essential for its investigation. The following proposed multi-step synthesis is based on well-established transformations in pyridine chemistry.
Diagram 2: Proposed Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine
Caption: A three-step synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Cyclohexylmethoxy)pyridine
This procedure is adapted from a general method for the synthesis of 4-alkoxypyridines[3].
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Materials: 4-Chloropyridine hydrochloride, cyclohexylmethanol, sodium hydroxide (powdered), dimethyl sulfoxide (DMSO).
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Procedure:
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To a stirred suspension of powdered sodium hydroxide (2.2 equivalents) in DMSO, add cyclohexylmethanol (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 30 minutes to form the alkoxide.
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Add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture. An exotherm may be observed.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-(cyclohexylmethoxy)pyridine.
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Step 2: Synthesis of 4-(Cyclohexylmethoxy)-3-nitropyridine
The nitration of the pyridine ring is a critical step. The conditions must be carefully controlled to favor the formation of the 3-nitro isomer.
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Materials: 4-(Cyclohexylmethoxy)pyridine, fuming nitric acid, concentrated sulfuric acid.
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Procedure:
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To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-(cyclohexylmethoxy)pyridine while maintaining the internal temperature below 10 °C.
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Once the addition is complete, slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
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Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate 4-(cyclohexylmethoxy)-3-nitropyridine. A similar nitration of a substituted pyridine is described in the literature[4].
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Step 3: Synthesis of 4-(Cyclohexylmethoxy)pyridin-3-amine
The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation[5][6].
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Method A: Iron in the presence of an acid
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Materials: 4-(Cyclohexylmethoxy)-3-nitropyridine, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
To a solution of 4-(cyclohexylmethoxy)-3-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate to remove the ethanol.
-
Make the aqueous residue basic with sodium carbonate and extract with an organic solvent.
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Dry the combined organic layers and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 4-(cyclohexylmethoxy)pyridin-3-amine.
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-
-
Method B: Catalytic Hydrogenation
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Materials: 4-(Cyclohexylmethoxy)-3-nitropyridine, palladium on carbon (10% Pd/C), hydrogen gas, ethanol or methanol.
-
Procedure:
-
Dissolve 4-(cyclohexylmethoxy)-3-nitropyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the desired product. Further purification may be performed if necessary.
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Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 4-(cyclohexylmethoxy)pyridin-3-amine and data from analogous compounds, such as 3-amino-4-methoxypyridine[7][8][9].
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Appearance | Off-white to pale yellow solid | Similar 3-aminopyridine derivatives are solids at room temperature. |
| Melting Point | 80 - 100 °C | The bulky cyclohexylmethoxy group may influence the crystal packing. |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of polar amine and ether groups, along with a significant non-polar cyclohexyl moiety. |
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Justification |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (s, 1H, H-2), 7.7-7.9 (d, 1H, H-6), 6.7-6.9 (d, 1H, H-5), 4.5-5.0 (br s, 2H, -NH₂), 3.8-4.0 (d, 2H, -OCH₂-), 1.0-2.0 (m, 11H, cyclohexyl protons) | Based on the spectra of 3-amino-4-methoxypyridine and the expected shifts from the cyclohexylmethoxy group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150-155 (C-4), 140-145 (C-2), 135-140 (C-6), 125-130 (C-3), 105-110 (C-5), 70-75 (-OCH₂-), 30-40, 25-30 (cyclohexyl carbons) | Predicted based on the electronic environment of each carbon atom. |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1600-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch) | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spectrometry (EI) | m/z 206 (M⁺), fragments corresponding to loss of cyclohexylmethoxy and other characteristic cleavages. | The molecular ion peak is expected, along with predictable fragmentation patterns. |
Reactivity and Stability
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Basicity: The amino group at the 3-position is expected to be basic, with a pKa similar to other 3-aminopyridines.
-
Nucleophilicity: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation reactions. This reactivity is key to its utility as a synthetic intermediate.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. Storage under an inert atmosphere in a cool, dark place is recommended.
Potential Applications in Drug Development
While no specific biological activities have been reported for 4-(cyclohexylmethoxy)pyridin-3-amine, the 3-amino-4-alkoxypyridine scaffold is present in molecules with a range of pharmacological activities.
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Kinase Inhibitors: The 3-aminopyridine moiety can serve as a hinge-binding motif in kinase inhibitors. The substituents at the 4- and other positions can be modified to achieve selectivity and potency against specific kinase targets.
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GPCR Ligands: The combination of a basic nitrogen and a hydrogen bond donor/acceptor system makes this scaffold suitable for interaction with G-protein coupled receptors.
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Antimicrobial Agents: Derivatives of 3-aminopyridine have shown promise as antibacterial and antifungal agents[10]. The lipophilic cyclohexylmethoxy group could enhance membrane permeability and contribute to antimicrobial activity.
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Central Nervous System (CNS) Agents: Aminopyridines are known to modulate ion channels in the CNS[11]. The properties of 4-(cyclohexylmethoxy)pyridin-3-amine could be explored for potential activity in neurological disorders.
Safety and Handling
Detailed toxicological data for 4-(cyclohexylmethoxy)pyridin-3-amine is not available. However, based on the general properties of aminopyridines, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin[12]. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4-(Cyclohexylmethoxy)pyridin-3-amine represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, and chemical properties, and has highlighted its potential in the field of drug discovery. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. It is our hope that this technical guide will stimulate further research into this and related 3-aminopyridine derivatives, ultimately unlocking their full therapeutic potential.
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